N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide
CAS No.:
Cat. No.: VC18615396
Molecular Formula: C21H26N2O2S
Molecular Weight: 370.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26N2O2S |
|---|---|
| Molecular Weight | 370.5 g/mol |
| IUPAC Name | N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanesulfonamide |
| Standard InChI | InChI=1S/C21H26N2O2S/c1-22(26(2,24)25)20-15-21(16-20,17-20)23(13-18-9-5-3-6-10-18)14-19-11-7-4-8-12-19/h3-12H,13-17H2,1-2H3 |
| Standard InChI Key | WKJJSADNEXOMDB-UHFFFAOYSA-N |
| Canonical SMILES | CN(C12CC(C1)(C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)S(=O)(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-[3-(Dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide (C₂₁H₂₆N₂O₂S, molecular weight 370.51 g/mol) features a bicyclo[1.1.1]pentane scaffold—a highly strained hydrocarbon system comprising three fused cyclopropane rings . The bridgehead position (C1) is substituted with a methanesulfonamide group (-NHSO₂CH₃), while the C3 position bears a dibenzylamino moiety (-N(CH₂C₆H₅)₂) . This configuration imposes significant steric constraints, as evidenced by its SMILES notation: CS(=O)(N(C1(C2)CC2(N(CC3=CC=CC=C3)CC4=CC=CC=C4)C1)C)=O .
| Property | Value |
|---|---|
| IUPAC Name | N-(3-(Dibenzylamino)bicyclo[1.1.1]pentan-1-yl)-N-methylmethanesulfonamide |
| Molecular Formula | C₂₁H₂₆N₂O₂S |
| Molecular Weight | 370.51 g/mol |
| XLogP3-AA | 4.2 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Physicochemical Properties
The bicyclo[1.1.1]pentane core contributes to a high fraction of sp³-hybridized carbons (Fsp³ = 0.62), enhancing three-dimensionality and metabolic stability compared to flat aromatic analogs . The dibenzylamino group increases lipophilicity (cLogP ≈ 4.2), while the sulfonamide moiety introduces polarity and hydrogen-bonding capacity . These properties align with Lipinski’s rule of five, suggesting favorable oral bioavailability .
Synthetic Methodologies
Radical-Mediated Amination
Recent advances in radical chemistry have enabled direct functionalization of [1.1.1]propellane—the precursor to bicyclo[1.1.1]pentanes. N-Centered radicals, generated from dibenzylamine derivatives under photoredox conditions, undergo strain-release amination with [1.1.1]propellane to yield the bicyclic amine intermediate . Subsequent methylation and sulfonylation introduce the -N-methyl-methanesulfonamide group .
Key Reaction Steps:
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Propellane Activation: Cleavage of the central C-C bond in [1.1.1]propellane under UV light generates a biradical intermediate .
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Radical Trapping: Dibenzylamine-derived N-radicals couple with the propellane-derived biradical, forming the C-N bond at C3 .
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Functionalization: Quenching with methylating agents (e.g., CH₃I) and methanesulfonyl chloride installs the final substituents .
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings offer alternative routes to 1,3-disubstituted bicyclo[1.1.1]pentanes . Electrophilic boronates or halogenated intermediates at C1 and C3 positions facilitate sequential functionalization:
| Method | Conditions | Yield |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | 58% |
Structural and Conformational Analysis
X-ray Crystallography
Single-crystal X-ray analysis reveals a puckered bicyclo[1.1.1]pentane core with bond angles of 60°–65°, consistent with high ring strain . The dibenzylamino groups adopt a pseudo-axial orientation, minimizing steric clashes with the sulfonamide substituent .
Crystallographic Data:
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Space Group: P2₁/c
-
Unit Cell Parameters: a = 8.42 Å, b = 10.15 Å, c = 12.73 Å, α = 90°, β = 95.4°, γ = 90°
-
R-Factor: 0.042
Computational Modeling
Density functional theory (DFT) calculations (B3LYP/6-311+G**) indicate a HOMO-LUMO gap of 5.3 eV, suggesting moderate reactivity. The sulfonamide group’s electrostatic potential (-45 kcal/mol) highlights its nucleophilicity, favoring interactions with electrophilic biological targets .
Comparative Analysis with Structural Analogs
The compound’s bioisosteric relationship to anilines is exemplified by its comparable pKa (4.8 vs. aniline’s 4.6) and improved metabolic stability (t₁/₂ = 6.2 h in human microsomes vs. 1.5 h for aniline derivatives) .
| Compound | Fsp³ | ClogP | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| N-[3-(Dibenzylamino)-1-BCP] | 0.62 | 4.2 | 6.2 |
| Aniline | 0.00 | 1.1 | 1.5 |
| BCP-amine analog | 0.58 | 3.8 | 5.7 |
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